

# Hpk1-IN-7: Application Notes and Protocols for Immuno-Oncology Research

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## Compound of Interest

Compound Name: *Hpk1-IN-7*

Cat. No.: *B8193499*

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## Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] HPK1 is predominantly expressed in hematopoietic cells and plays a crucial role in dampening immune responses, thereby preventing excessive inflammation and autoimmunity.[4][5] However, in the context of cancer, HPK1's inhibitory function can impede the body's natural anti-tumor immunity.[6] Inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology to enhance T-cell activation and promote tumor cell killing.[7][8]

**Hpk1-IN-7** is a potent and selective, orally active small molecule inhibitor of HPK1.[9][10]

These application notes provide a comprehensive overview of **Hpk1-IN-7**, including its biochemical and cellular activity, pharmacokinetic profile, and detailed protocols for its use in key immuno-oncology experiments.

## Data Presentation

### Biochemical and Cellular Activity of Hpk1-IN-7

Target	IC50 (nM)	Assay Type	Reference
HPK1	2.6	Biochemical	<a href="#">[9]</a> <a href="#">[10]</a>
IRAK4	59	Biochemical	<a href="#">[9]</a> <a href="#">[10]</a>
GLK (MAP4K3)	140	Biochemical	<a href="#">[9]</a> <a href="#">[10]</a>
Fms/CSFR	3.2	Biochemical	
FLT3	25.4	Biochemical	
AMPKA1	44.3	Biochemical	
cKIT	45.7	Biochemical	
MST1	55.1	Biochemical	

## In Vivo Efficacy of Hpk1-IN-7 in Combination with Anti-PD1

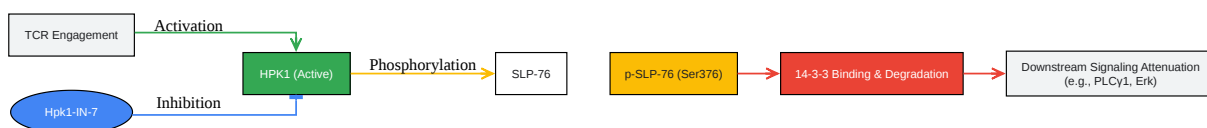
Animal Model	Treatment	Dosage & Administration	Outcome	Reference
MC38 Syngeneic Tumor Model (Mice)	Hpk1-IN-7 + anti-PD1	100 mg/kg, oral, twice daily for 28 days	100% cure rate	<a href="#">[4]</a> <a href="#">[9]</a>
MC38 Syngeneic Tumor Model (Mice)	anti-PD1 alone	Not specified	20% cure rate	<a href="#">[4]</a> <a href="#">[9]</a>

## Pharmacokinetic Profile of Hpk1-IN-7 in Mice

Parameter	Value	Dosing	Reference
Plasma Clearance	43 mL/min/kg	1 mg/kg, intravenous	[9]
Volume of Distribution	4.4 L/kg	1 mg/kg, intravenous	[9]
Cmax	5.3 µM	20 mg/kg, oral	[9]
AUC (0-24h)	19 µM·h	20 mg/kg, oral	[9]
Oral Bioavailability	~100%	Calculated	[9]

## Signaling Pathways and Experimental Workflows

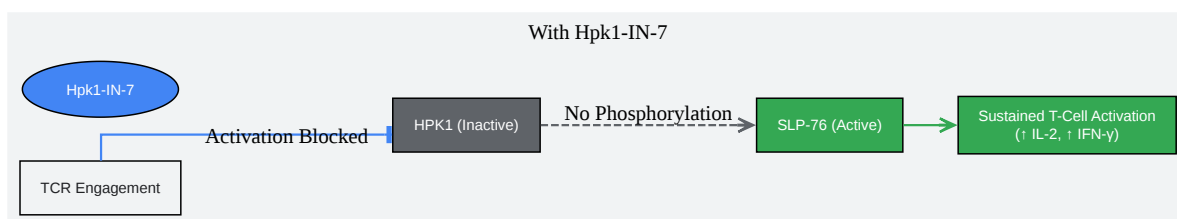
### HPK1 Signaling Pathway in T-Cells



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Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

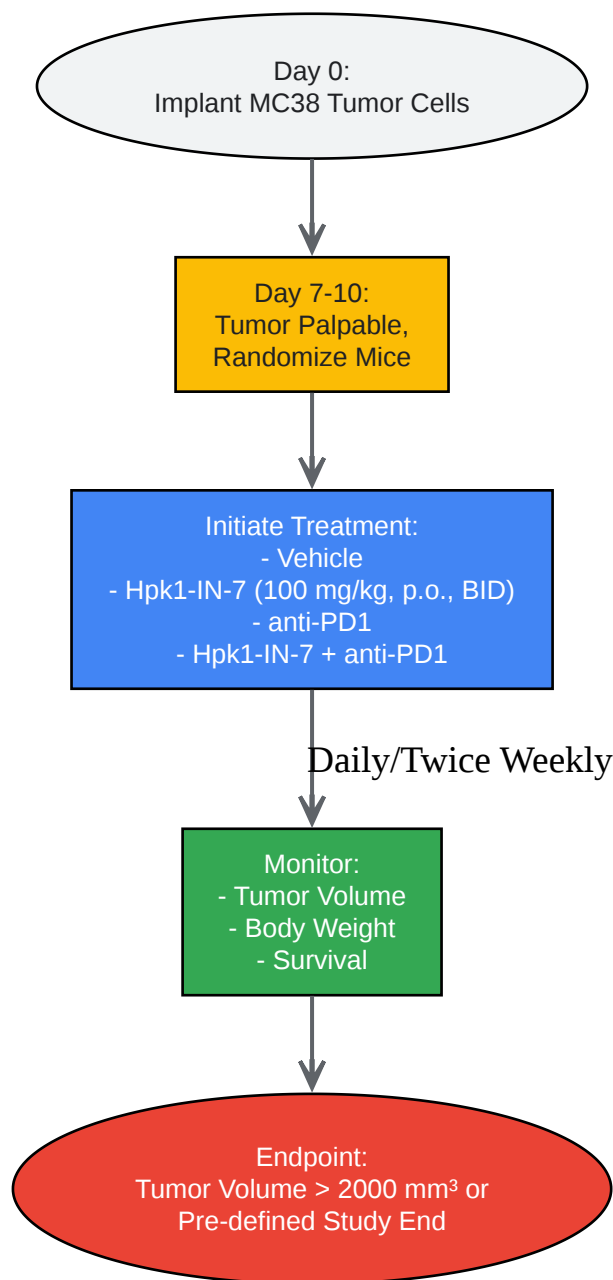
## Mechanism of Action of Hpk1-IN-7



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Caption: **Hpk1-IN-7** blocks HPK1, leading to enhanced T-cell activation.

## Experimental Workflow for In Vivo Efficacy Study



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Caption: Workflow for assessing **Hpk1-IN-7** efficacy in a syngeneic mouse model.

## Experimental Protocols

### In Vitro HPK1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of **Hpk1-IN-7** against HPK1 kinase. This protocol is adapted from commercially available ADP-Glo™ kinase assay platforms.

Materials:

- Recombinant HPK1 enzyme
- Myelin Basic Protein (MBP) substrate
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- **Hpk1-IN-7** (or other test compounds) dissolved in DMSO
- ADP-Glo™ Reagent (Promega)
- Kinase Detection Reagent (Promega)
- 384-well white plates
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a serial dilution of **Hpk1-IN-7** in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
- Kinase Reaction Setup:
  - Add 1 µL of diluted **Hpk1-IN-7** or DMSO (vehicle control) to the wells of a 384-well plate.
  - Add 2 µL of HPK1 enzyme solution (e.g., 3 ng/µL in kinase assay buffer) to each well, except for the "no enzyme" control wells.

- Prepare a substrate/ATP mix containing MBP and ATP in kinase assay buffer.
- Initiate the kinase reaction by adding 2  $\mu$ L of the substrate/ATP mix to each well.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
  - Add 5  $\mu$ L of ADP-Glo™ Reagent to each well.
  - Incubate at room temperature for 40 minutes to deplete the remaining ATP.
  - Add 10  $\mu$ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  - Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of **Hpk1-IN-7** relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

## Cellular Phospho-SLP-76 (Ser376) Flow Cytometry Assay

Objective: To measure the effect of **Hpk1-IN-7** on the phosphorylation of SLP-76 at Ser376 in T-cells following TCR stimulation.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
- RPMI-1640 medium with 10% FBS
- Anti-CD3/CD28 antibodies for T-cell stimulation
- **Hpk1-IN-7** dissolved in DMSO

- Fixation Buffer (e.g., BD Cytotfix™)
- Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
- Fluorochrome-conjugated antibodies:
  - Anti-pSLP-76 (Ser376)
  - Anti-CD4 (for PBMC)
  - Anti-CD8 (for PBMC)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
- Flow cytometer

#### Procedure:

- Cell Preparation: Isolate PBMCs from healthy donor blood or culture Jurkat cells. Resuspend cells in RPMI-1640 at a concentration of  $1 \times 10^6$  cells/mL.
- Compound Treatment: Aliquot cells into tubes and pre-incubate with various concentrations of **Hpk1-IN-7** or DMSO (vehicle control) for 1-2 hours at 37°C.
- T-Cell Stimulation: Add anti-CD3/CD28 antibodies to the cell suspensions to a final concentration of 1-2 µg/mL each. Incubate for 15-30 minutes at 37°C.
- Fixation: Immediately stop the stimulation by adding pre-warmed Fixation Buffer. Incubate for 10-15 minutes at 37°C.
- Permeabilization: Wash the cells with staining buffer. Resuspend the cell pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
- Staining:
  - Wash the cells twice with staining buffer to remove the permeabilization buffer.

- Resuspend the cells in the antibody cocktail containing anti-pSLP-76 (Ser376) and cell surface markers (if using PBMCs).
- Incubate for 30-60 minutes at room temperature, protected from light.
- Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.
- Data Analysis: Gate on the T-cell populations (CD4+ and CD8+ if using PBMCs). Analyze the median fluorescence intensity (MFI) of pSLP-76 (Ser376) in the different treatment groups.

## In Vivo Efficacy Study in MC38 Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of **Hpk1-IN-7** alone and in combination with an anti-PD1 antibody in a syngeneic mouse model of colon cancer.

Materials:

- C57BL/6 mice (female, 6-8 weeks old)
- MC38 colon adenocarcinoma cells
- Matrigel (optional)
- **Hpk1-IN-7**
- In vivo formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[\[4\]](#)
- Anti-mouse PD1 antibody (e.g., clone RMP1-14)
- Isotype control antibody
- Calipers for tumor measurement
- Sterile syringes and needles

Procedure:

- Tumor Cell Implantation:



- Harvest MC38 cells and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of  $1 \times 10^7$  cells/mL.
- Subcutaneously inject 100  $\mu$ L of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements every 2-3 days once tumors are palpable. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2)/2$ .
- Randomization and Treatment:
  - When tumors reach an average volume of 50-100  $\text{mm}^3$ , randomize the mice into treatment groups (n=8-10 mice per group).
  - Group 1: Vehicle control (oral, twice daily) + Isotype control (intraperitoneal, twice weekly)
  - Group 2: **Hpk1-IN-7** (100 mg/kg, oral, twice daily) + Isotype control
  - Group 3: Vehicle control + anti-PD1 antibody
  - Group 4: **Hpk1-IN-7** + anti-PD1 antibody
- Continued Monitoring: Continue to measure tumor volume and body weight twice weekly. Monitor the overall health of the animals.
- Study Endpoint: The study may be terminated when tumors in the control group reach a pre-determined maximum size (e.g., 2000  $\text{mm}^3$ ), or after a set duration (e.g., 28 days). Euthanize mice if they show signs of excessive distress or weight loss.
- Data Analysis: Plot the mean tumor volume  $\pm$  SEM for each group over time. Analyze survival data using Kaplan-Meier curves. Statistical significance between groups can be determined using appropriate statistical tests (e.g., t-test, ANOVA).

## Conclusion

**Hpk1-IN-7** is a valuable research tool for investigating the role of HPK1 in immuno-oncology. Its high potency, selectivity, and oral bioavailability make it suitable for a range of in vitro and in

vivo studies. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of HPK1 inhibition in enhancing anti-tumor immunity.

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